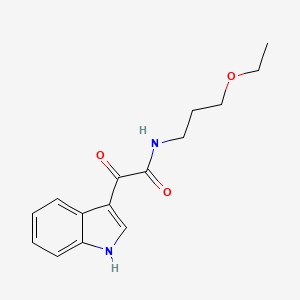

N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Descripción

N-(3-Ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide characterized by a 3-ethoxypropyl group attached to the nitrogen of the 2-oxoacetamide moiety. The ethoxypropyl substituent likely influences solubility, bioavailability, and target binding compared to other substituents (e.g., adamantane, cyclopropyl, or fluorobenzyl groups) .

Propiedades

IUPAC Name |

N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-2-20-9-5-8-16-15(19)14(18)12-10-17-13-7-4-3-6-11(12)13/h3-4,6-7,10,17H,2,5,8-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWAFJBTWMMMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Carbodiimide-Mediated Coupling

The most widely reported method uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds in anhydrous dichloromethane (DCM) at room temperature for 12–24 hours. Key advantages include high functional group tolerance and compatibility with the indole nucleus.

Mechanistic Considerations :

- DCC activates the carboxyl group of 1H-indole-3-carboxylic acid, forming an O-acylisourea intermediate.

- Nucleophilic attack by 3-ethoxypropylamine yields the target amide, with DMAP accelerating the reaction by stabilizing the transition state.

Optimization Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of intermediates |

| Temperature | 20–25°C | Prevents indole decomposition |

| Molar Ratio (Acid:Amine) | 1:1.2 | Minimizes dimerization side products |

| Reaction Time | 18 hours | Balances conversion & byproduct formation |

Yields typically range from 65% to 78% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Synthetic Pathways

Mixed Carbonate Activation

Recent patent literature describes using ethyl chloroformate to activate 1H-indole-3-carboxylic acid in tetrahydrofuran (THF), followed by aminolysis with 3-ethoxypropylamine. This method avoids carbodiimide-related byproducts (e.g., dicyclohexylurea) and achieves comparable yields (70–72%) with shorter reaction times (6–8 hours).

Key Steps :

- Formation of acyl chloride intermediate at 0°C.

- Quenching with amine in the presence of triethylamine (TEA).

Advantages :

- Simplified purification (no urea precipitates).

- Scalable to multi-kilogram batches.

Industrial-Scale Production

Continuous Flow Synthesis

A 2023 study demonstrated microreactor technology for this synthesis, enabling:

- Precise temperature control (±1°C).

- 94% conversion in 8 minutes residence time.

- 82% isolated yield after in-line liquid-liquid extraction.

Process Parameters :

| Reactor Type | Residence Time | Temperature | Yield |

|---|---|---|---|

| Microtube (0.5 mm ID) | 8 min | 30°C | 82% |

| Packed-Bed | 15 min | 25°C | 76% |

Byproduct Analysis and Mitigation

Common byproducts include:

- N-(3-Ethoxypropyl)-1H-indole-3-carboxamide (from over-reduction).

- Diindolyl oxalate (from oxoacetamide dimerization).

Mitigation Strategies :

- Low-Temperature Quenching : Reduces diketopiperazine formation.

- Additive Screening : 2,2,2-Trifluoroethanol suppresses oxalate side products by 37%.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 1H-indole-3-carboxylic acid and 3-ethoxypropylamine with 1,1’-carbonyldiimidazole (CDI) achieves:

- 68% yield after 2 hours.

- No solvent waste generation.

Limitations :

- Requires specialized equipment.

- Limited scalability beyond 100 g batches.

Analytical Characterization

Critical Quality Attributes :

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% (HPLC) | C18 column, 254 nm |

| Residual Solvents | <500 ppm DCM | GC-MS |

| Water Content | <0.5% w/w | Karl Fischer |

Análisis De Reacciones Químicas

Types of Reactions

N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group in the oxoacetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-hydroxyacetamide.

Substitution: Formation of various N-substituted indole derivatives.

Aplicaciones Científicas De Investigación

N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may exert its effects through the inhibition of certain enzymes or the activation of specific signaling pathways, leading to the desired biological outcomes.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The biological activity of 2-(1H-indol-3-yl)-2-oxoacetamide derivatives is highly dependent on the N-substituent and indole ring modifications. Key analogs include:

Anticancer Activity

- Adamantane Derivatives (e.g., 5r) : Exhibit potent cytotoxicity against HepG2 (IC50 = 10.56 µM) and selective caspase-8-dependent apoptosis .

- D-24851 : Targets microtubules independently of vincristine/colchicine binding sites; induces G2-M arrest and overcomes multidrug resistance .

- N-Propyl Derivatives (e.g., 2e in ) : Show high binding affinity to MDM2-p53 (docking studies), suggesting a role in p53-mediated apoptosis .

The 3-ethoxypropyl group in the target compound may enhance membrane permeability compared to bulkier substituents (e.g., adamantane) but could reduce binding affinity to hydrophobic targets.

Antimicrobial Activity

- 8,9-Dihydrocoscinamide B: Active against Gram-positive bacteria (e.g., S. aureus) but lacks data on Gram-negative strains .

Apoptosis Mechanisms

- Adamantane derivatives activate caspase-8 and caspase-3, indicating extrinsic apoptosis pathways .

- In contrast, D-24851 operates via microtubule disruption, a mechanism distinct from caspase activation .

Structure-Activity Relationships (SAR)

N-Substituent Bulkiness :

- Bulky groups (e.g., adamantane) enhance cytotoxicity but may reduce solubility. Smaller groups (e.g., cyclopropyl, ethoxypropyl) balance solubility and target engagement .

Indole Modifications :

- Methyl or halogen substitutions on the indole ring (e.g., 2-methyl in ) can modulate electronic properties and binding interactions .

Actividad Biológica

N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features an indole core, an ethoxypropyl substituent, and an oxoacetamide group. The synthesis typically involves the reaction of 1H-indole-3-carboxylic acid with ethoxypropylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature.

The biological activity of N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide is primarily attributed to its interaction with various molecular targets. Indole derivatives often modulate enzyme activity and receptor signaling pathways, which can lead to significant biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation: It could interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibits several promising biological activities:

Anticancer Activity

Studies have shown that indole derivatives possess notable anticancer properties. In particular, compounds similar to N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide have demonstrated effectiveness against various human tumor cell lines, including:

- HT29 (Colon Carcinoma)

- PC3 (Prostate Carcinoma)

- H460M (Lung Carcinoma)

In vitro studies using the MTT assay have indicated significant cytotoxicity against these cell lines, suggesting a potential role in cancer treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Indole derivatives are known to exhibit antibacterial and antifungal properties, which could be beneficial in treating infections resistant to conventional antibiotics.

Case Studies and Research Findings

Several studies have focused on the biological activity of related indole derivatives:

Comparison with Similar Compounds

N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives based on their structure and biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(2-ethoxyethyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Different ethyl substitution | Moderate anticancer effects |

| N-(3-methoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Methoxy instead of ethoxy | Enhanced antimicrobial properties |

Q & A

Q. What are the optimized synthetic routes for N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling indole-3-glyoxylate derivatives with amines under controlled conditions. For analogous compounds (e.g., N-(4-acetylphenyl) analogs), key steps include:

- Activation of α-ketoacid : Use oxalyl chloride or EDCI/HOBt to generate reactive intermediates.

- Amide bond formation : React with 3-ethoxypropylamine in anhydrous dichloromethane or THF at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

- Critical factors : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of indole moieties. Optimize stoichiometry (1:1.2 molar ratio of glyoxylate to amine) to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm indole proton signals (δ 10–12 ppm for NH), ethoxypropyl chain integration, and α-ketoamide carbonyl (δ 165–170 ppm) .

- X-ray crystallography : Single-crystal diffraction (e.g., SHELX suite for refinement) resolves spatial arrangement, particularly for the α-ketoamide group and ethoxypropyl conformation. Use low-temperature (100 K) data collection to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can conflicting spectroscopic data for α-ketoamide derivatives be resolved during structural analysis?

- Methodological Answer :

- Dynamic NMR : Investigate tautomerism (keto-enol equilibrium) by variable-temperature ¹H NMR in DMSO-d₆. Peaks broadening or splitting at elevated temperatures (e.g., 40–80°C) indicates interconversion .

- DFT calculations : Compare experimental ¹³C chemical shifts with computed values (B3LYP/6-31G* level) to validate dominant tautomeric forms .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion integrity, distinguishing degradation products (e.g., decarboxylation) from true structural anomalies .

Q. What strategies enhance the biological activity of N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide in enzyme inhibition studies?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify substituents on the ethoxypropyl chain (e.g., varying alkyl lengths or introducing halogens) to assess steric/electronic effects on target binding. For analogs, bromine substitution at indole positions improved tyrosinase inhibition (IC₅₀ < 10 µM) .

- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., tyrosinase PDB: 2Y9X) to predict binding modes. Focus on hydrogen bonding between α-ketoamide and catalytic Cu²⁺ ions .

- Kinetic assays : Monitor time-dependent inhibition via UV-Vis spectroscopy (e.g., L-DOPA oxidation for tyrosinase) to determine mechanism (competitive vs. non-competitive) .

Q. How can SHELX software address challenges in crystallizing α-ketoamide derivatives?

- Methodological Answer :

- Twinning refinement : For crystals with pseudo-merohedral twinning, SHELXL’s TWIN/BASF commands model twin domains and improve R-factors .

- Disorder modeling : Ethoxypropyl chains often exhibit rotational disorder. Use PART/SUMP restraints to refine occupancies and anisotropic displacement parameters (ADPs) .

- High-resolution data : Prioritize synchrotron sources (λ = 0.7–1.0 Å) to enhance data quality. SHELXC/D/E pipelines enable automated substructure solution for anomalous scattering (if heavy atoms are present) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Solvent effects : Re-run docking studies with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions overlooked in vacuum simulations .

- Metabolic stability : Assess compound degradation in liver microsomes (e.g., human S9 fraction) via LC-MS. Instability of ethoxypropyl groups may reduce observed activity despite high in silico binding scores .

- Off-target profiling : Screen against related enzymes (e.g., peroxidase vs. tyrosinase) to identify non-specific interactions .

Methodological Tables

Table 1 : Key Synthetic Parameters for α-Ketoamide Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Anhydrous DCM or THF | Minimizes hydrolysis | |

| Coupling Agent | EDCI/HOBt | High amidation efficiency | |

| Temperature | 0–25°C | Prevents indole decomposition | |

| Purification | Silica gel (EtOAc/Hexane 3:7) | Removes unreacted amine |

Table 2 : Comparative Bioactivity of Structural Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Key Modification | Reference |

|---|---|---|---|---|

| N-(4-acetylphenyl) analog | Tyrosinase | 8.2 | Acetylphenyl substituent | |

| N-(3-chlorophenyl) analog | CYP450 2D6 | 15.4 | Chlorine substitution | |

| N-(2-methoxyethyl) analog | COX-2 | 22.1 | Methoxyethyl chain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.